3-Iodo-6-methylsulphanyl-pyridazine

Chemoselectivity Stepwise Functionalization Cross-Coupling

3-Iodo-6-methylsulphanyl-pyridazine (syn. 3-iodo-6-(methylthio)pyridazine) is a heteroaryl dihalide analog belonging to the pyridazine family.

Molecular Formula C5H5IN2S
Molecular Weight 252.08 g/mol
CAS No. 162438-04-2
Cat. No. B13931013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methylsulphanyl-pyridazine
CAS162438-04-2
Molecular FormulaC5H5IN2S
Molecular Weight252.08 g/mol
Structural Identifiers
SMILESCSC1=NN=C(C=C1)I
InChIInChI=1S/C5H5IN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
InChIKeyLEHSAVPCFLJSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methylsulphanyl-pyridazine (CAS 162438-04-2) for Stepwise Heterocycle Synthesis


3-Iodo-6-methylsulphanyl-pyridazine (syn. 3-iodo-6-(methylthio)pyridazine) is a heteroaryl dihalide analog belonging to the pyridazine family. It features an iodine atom at position 3 and a methylthio (–SMe) group at position 6 on an electron-deficient diazine ring [1]. This unique pairing of a heavy halogen with a thioether creates a platform for orthogonal, sequential functionalization, enabling the programmed construction of diverse 3,6-disubstituted pyridazines. Compared to simple 3-iodo-6-methylpyridazine, the –SMe group is not a passive substituent; it can later be oxidized to a sulfinyl or sulfonyl leaving group, or engage in metal-catalyzed C–S bond formations, providing synthetic versatility absent in its C-methyl counterpart [2]. This compound serves as a strategic building block in medicinal chemistry and materials science for accessing pharmacologically relevant pyridazine libraries with precise regiochemical control.

Why 3-Iodo-6-methylpyridazine Analogs Cannot Replace the Methylthio Derivative


The critical risk in substituting 3-Iodo-6-methylsulphanyl-pyridazine with a seemingly analogous 3-iodo-6-methylpyridazine or 3-iodo-6-chloropyridazine lies in the loss of chemoselectivity and the entire conceptual framework of oxidative or C–S bond-forming diversification. In the methylthio variant, the –SMe group acts as a 'masked' functional handle: it can be oxidized to a highly reactive sulfone for nucleophilic displacement, but only after the iodine has been exploited in a cross-coupling reaction [1]. Kinetic studies demonstrate that methylthio-substituted pyridazines are 1.2×10² to 3.4×10³ times less reactive towards nucleophiles than their chloro-analogs, and 5×10³ to 3.7×10⁵ times less reactive than methylsulphonyl derivatives, providing a stable, non-competing group during palladium-catalyzed reactions [2]. Generic replacement with a compound lacking this orthogonal reactivity introduces competing side reactions, limits the accessible chemical space, and prevents the programmed construction of unsymmetrical 3,6-disubstituted pyridazines, which is a key requirement in modern drug discovery. This section deconstructs the quantitative evidence proving why this specific structure is the optimal choice for precise molecular assembly.

Quantitative Differentiation Evidence for 3-Iodo-6-methylsulphanyl-pyridazine


Orthogonal Reactivity Window: Iodine Cross-Coupling vs. Methylthio Nucleophilic Displacement

The core differentiation is the ability to execute a palladium-catalyzed cross-coupling at the C–I bond while leaving the C–SMe group intact, a feat impossible with more labile leaving groups like chlorine or a sulfone [1]. In the seminal kinetic study by Barlin and Brown (1968), the relative reactivity of methylthio-substituted pyridazines towards nucleophilic displacement by methoxide ion was quantified. Methylthio-compounds were found to be 1.2×10² to 3.4×10³ times less reactive than their chloro-analogues, and 5×10³ to 3.7×10⁵ times less reactive than methylsulphonyl analogues at 30°C [2]. This massive reactivity gap provides a quantitative basis for chemoselectivity: the iodine atom can be selectively replaced via transition metal catalysis without interfering nucleophilic attack at the thioether. In contrast, 3-iodo-6-chloropyridazine possesses two relatively labile leaving groups, leading to complex product mixtures. The Hamze thesis demonstrates this principle operationally, showing quantitative regioselective zincation and Negishi cross-coupling exclusively at the iodo-position of 3-iodo-6-(methylthio)pyridazine [1].

Chemoselectivity Stepwise Functionalization Cross-Coupling

Masked Leaving Group Strategy: In Situ Oxidation to Sulfone After C–I Functionalization

The methylthio substituent is a 'masked' leaving group. Unlike the permanent chlorine atom in 3-iodo-6-chloropyridazine, the –SMe group remains inert during initial synthetic steps but can be selectively oxidized to a sulfone (–SO₂Me) which is 5×10³ to 3.7×10⁵ times more reactive towards nucleophiles [1]. This quantitative transformation enables a true orthogonal sequence: first, exploit the iodine's superior performance in oxidative addition (Pd) chemistry; second, activate the sulfur handle only when required. The Hamze thesis demonstrates this with 3-iodo-6-(methylthio)pyridazine, where sequential Pd-catalyzed amination at C-3 followed by m-CPBA oxidation to the sulfone and subsequent SNAr with amines provided unsymmetrical 3,6-diaminopyridazines in good overall yields [2]. The comparator 3-iodo-6-methylpyridazine cannot undergo such post-functionalization, making it a dead-end for further diversification.

Oxidative Activation Sulfone Leaving Group Sequential Displacement

Iodine vs. Chlorine in Palladium-Catalyzed Amination and Alkylation: Superior Reactivity

Within the 3-iodo-6-methylthio-pyridazine scaffold, the iodine atom is the primary site for cross-coupling. While no direct head-to-head study of this compound versus its 3-chloro analog was found, extensive class-level evidence confirms the general superiority of Ar–I over Ar–Cl in oxidative addition with Pd(0) by 10²–10³ in rate [1]. Specifically, in the related 3-iodo-6-arylpyridazine series, Parrot et al. (2002) reported efficient palladium-catalyzed amination and alkylation with a range of amines and alkylzincs, achieving yields up to 85–92% under mild conditions (50–80°C, Pd₂(dba)₃/Xantphos) [2]. A 3-chloro-6-methylthiopyridazine would require harsher conditions (higher temperatures, stronger bases, specialized ligands) often leading to lower yields and competing desulfurization. Therefore, the iodo derivative is the clearly preferred procurement choice for a researcher planning cross-coupling en route to functionalized pyridazine libraries.

Palladium Catalysis Buchwald-Hartwig Amination Leaving Group Superiority

Validated Application Scenarios for 3-Iodo-6-methylsulphanyl-pyridazine


Programmed Assembly of Unsymmetrical 3,6-Diaminopyridazine Kinase Inhibitor Scaffolds

Based on the orthogonal reactivity evidence, this compound is ideal for constructing kinase-focused libraries where a C-3 aryl/heteroaryl group is installed via Suzuki-Miyaura coupling, followed by late-stage oxidative activation of the –SMe group to a sulfone and subsequent displacement with a secondary amine at C-6 [1]. This sequence avoids the regiochemical ambiguity of dichloropyridazine chemistry and is directly supported by the Hamze thesis methodology [2].

Synthesis of Push-Pull Chromophores with Tunable Electronic Properties

The iodine atom allows introduction of an electron-rich donor moiety via cross-coupling, while the methylthio group modulates the electron density of the pyridazine core, influencing the HOMO-LUMO gap. Post-functionalization oxidation to the sulfone creates a strong electron-withdrawing group, enabling a donor-acceptor system with a quantifiable shift in dipole moment and hyperpolarizability, as demonstrated in related pyridazine-based nonlinear optical chromophores [3].

Late-Stage Functionalization in Agrochemical Lead Optimization

For agrochemical discovery, the ability to retain a stable, non-reactive –SMe group during initial library synthesis provides a strategic advantage. The thioether is metabolically more stable than a sulfone and can be selectively oxidized to a bioactive sulfoxide or sulfone in a final step to modulate bioavailability or target binding. This contrasts with 3-iodo-6-chloropyridazine, which commits the final compound to a permanent chlorine substituent or a single replacement step [1].

Building Block for C–S Bond Formation via Phosphonium Salt Intermediates

Recent alternative methods for heteroaryl thioether synthesis highlight the value of a pre-installed –SMe group. This compound can be converted to a heterocyclic phosphonium salt, enabling a metal-free C–S bond formation with thiolate nucleophiles. This offers a complementary disconnection to traditional metal-catalyzed cross-couplings, broadening the accessible chemical space for drug candidates [4].

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